Cefuroxime Axetil-d3
Description
Properties
Molecular Formula |
C20H22N4O10S |
|---|---|
Molecular Weight |
513.5 g/mol |
IUPAC Name |
1-acetyloxyethyl (6R,7R)-3-(carbamoyloxymethyl)-7-[[(2Z)-2-(furan-2-yl)-2-(trideuteriomethoxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C20H22N4O10S/c1-9(25)33-10(2)34-19(28)15-11(7-32-20(21)29)8-35-18-14(17(27)24(15)18)22-16(26)13(23-30-3)12-5-4-6-31-12/h4-6,10,14,18H,7-8H2,1-3H3,(H2,21,29)(H,22,26)/b23-13-/t10?,14-,18-/m1/s1/i3D3 |
InChI Key |
KEJCWVGMRLCZQQ-DJOOGFTASA-N |
Isomeric SMILES |
[2H]C([2H])([2H])O/N=C(/C1=CC=CO1)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)OC(C)OC(=O)C |
Canonical SMILES |
CC(OC(=O)C)OC(=O)C1=C(CSC2N1C(=O)C2NC(=O)C(=NOC)C3=CC=CO3)COC(=O)N |
Origin of Product |
United States |
Preparation Methods
Carboxyl Group Protection with Diphenyl Diazomethane
The synthesis begins with protecting the carboxyl group of de-ammoniated formyl cephalosporanic acid. As detailed in patent CN105131016A, diphenyl diazomethane reacts with the acid at 0–5°C in methylene chloride or ethyl acetate, forming de-ammoniated formyl cephalosporanic acid benzhydryl ester. This step ensures selective protection, minimizing side reactions. The molar ratio of de-ammoniated formyl cephalosporanic acid to diphenyl diazomethane is critical, with an optimal ratio of 1:5 to achieve >99% yield.
Table 1: Reaction Conditions for Carboxyl Group Protection
| Parameter | Specification |
|---|---|
| Temperature | 0–5°C (initial), 20–25°C (reaction) |
| Solvent | Methylene chloride or ethyl acetate |
| Molar Ratio (Acid:Diazomethane) | 1:5 |
| Yield | >99% |
Trichloroacetyl Isocyanate-Mediated Ureidization
The protected intermediate undergoes ureidization with trichloroacetyl isocyanate in acetone at -10°C. This step introduces the ureido group, forming diphenyl methyl cefuroxime ester. The reaction requires careful temperature control to prevent degradation, with subsequent base extraction (using sodium carbonate or triethylamine) to isolate the product.
Deprotection and Esterification
Hydrolysis of the diphenyl methyl group using trifluoroacetic acid yields cefuroxime acid, which is then esterified with 1-acetoxyethyl bromide in aqueous DMF under alkaline conditions. Triethylamine serves as the catalyst, facilitating nucleophilic substitution at the carboxyl group. The final product is recrystallized to achieve >99.2% purity, with a cephalosporin content of 80–85%, exceeding pharmacopeial standards.
Formulation Strategies for Enhanced Bioavailability
Solid Dispersion Techniques
To overcome poor aqueous solubility, solid dispersions (SDs) with Poloxamer 188 were prepared using solvent (SM), kneading (KM), and melt evaporation (MEM) methods. Drug:polymer ratios of 1:1, 1:2, and 1:3 were tested, with the solvent method (SM) showing superior drug content (98.4%) compared to KM (95.2%) and MEM (93.7%).
Table 2: Drug Content and Dissolution Profiles of Solid Dispersions
| Method | Drug:Polymer Ratio | Drug Content (%) | Dissolution (15 min) |
|---|---|---|---|
| SM | 1:3 | 98.4 | 92% |
| KM | 1:3 | 95.2 | 85% |
| MEM | 1:3 | 93.7 | 78% |
Rapid-Disintegrating Tablet Formulation
Patent CN101874791A discloses a tablet formulation containing microcrystalline cellulose, carboxymethyl starch sodium (CMS-Na), and cross-linked polyvinylpyrrolidone (PVPP). The dual incorporation of CMS-Na and PVPP (each split into intra- and extra-granular portions) enables rapid disintegration within 40–120 seconds, achieving >90% dissolution in 15 minutes.
Table 3: Tablet Composition for Optimal Dissolution
| Component | Concentration (% w/w) | Function |
|---|---|---|
| Cefuroxime axetil | 50.0 | Active ingredient |
| Microcrystalline cellulose | 19.4 | Binder |
| CMS-Na | 10.0 | Superdisintegrant |
| PVPP | 22.0 | Secondary disintegrant |
| Magnesium stearate | 0.7 | Lubricant |
Analytical Characterization of Prepared Formulations
Fourier-Transform Infrared Spectroscopy (FT-IR)
FT-IR spectra confirmed the absence of drug-polymer interactions in solid dispersions. The characteristic carbonyl stretch of cefuroxime axetil (1750 cm⁻¹) remained unshifted, indicating stability during processing.
Differential Scanning Calorimetry (DSC)
DSC thermograms revealed the amorphous nature of SDs prepared via SM, evidenced by the disappearance of cefuroxime axetil’s melting endotherm at 155°C. In contrast, physical mixtures retained crystalline peaks, underscoring the superiority of SDs in enhancing solubility.
In Vitro Dissolution Testing
Dissolution studies in phosphate buffer (pH 6.8) demonstrated that SDs (1:3 drug:poloxamer) achieved 92% release in 15 minutes, compared to 45% for pure cefuroxime axetil. Tablet formulations exhibited similar performance, with >98% dissolution within 45 minutes.
Comparative Analysis of Preparation Methods
Table 4: Advantages and Limitations of Synthesis vs. Formulation
| Method | Advantages | Limitations |
|---|---|---|
| Synthetic (CN105131016A) | High purity (>99.2%), scalable | Multi-step, requires toxic reagents |
| Solid dispersion (SM) | Enhanced solubility, 98.4% drug content | Labor-intensive solvent evaporation |
| Tablet (CN101874791A) | Rapid disintegration, patient compliance | Sensitivity to humidity during storage |
Chemical Reactions Analysis
Types of Reactions: Cefuroxime Axetil-d3 undergoes several types of chemical reactions, including:
Hydrolysis: Conversion of the axetil ester to the active Cefuroxime form.
Oxidation and Reduction: Though less common, these reactions can occur under specific conditions.
Substitution Reactions: Involving the replacement of functional groups.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in aqueous solutions with mild acids or bases.
Oxidation: Requires oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves reducing agents such as sodium borohydride.
Major Products Formed:
Cefuroxime: The active antibiotic form after hydrolysis.
Deuterated By-products: Depending on the reaction conditions and reagents used.
Scientific Research Applications
Clinical Applications
Cefuroxime axetil is utilized in treating various infections, including:
- Respiratory Tract Infections : Effective against pathogens like Streptococcus pneumoniae and Haemophilus influenzae, it is commonly prescribed for acute bacterial sinusitis and bronchitis .
- Skin and Soft Tissue Infections : It treats infections caused by Staphylococcus aureus and Streptococcus pyogenes, demonstrating significant efficacy in clinical trials .
- Urinary Tract Infections : Cefuroxime axetil is indicated for uncomplicated urinary tract infections caused by susceptible strains of Escherichia coli and Klebsiella pneumoniae .
- Gonorrhea : It serves as an alternative treatment for uncomplicated gonococcal infections .
Pharmacokinetics
Research indicates that the pharmacokinetics of cefuroxime axetil can be influenced by food intake. A study showed that administering the drug with food increased its bioavailability from 37% to 52%, affecting peak plasma concentration and overall systemic exposure .
Table 1: Pharmacokinetic Parameters of Cefuroxime Axetil
| Parameter | Fasting State | Fed State |
|---|---|---|
| Time to Peak Concentration | 2.23 hours | 3.01 hours |
| Total Systemic Exposure (AUC) | Baseline | Increased by 43.9% |
| Elimination Half-Life | Baseline | Reduced by 34.1% |
Comparative Efficacy Studies
Multiple studies have compared cefuroxime axetil with other antibiotics:
- A multicenter trial demonstrated that cefuroxime axetil was as effective as amoxicillin/clavulanate for treating acute bacterial maxillary sinusitis, with a similar clinical outcome but fewer adverse effects .
- In another study, cefuroxime axetil showed equivalent efficacy to phenoxymethylpenicillin in treating group A beta-haemolytic streptococcal infections .
Case Studies and Research Findings
Several case studies have documented the successful use of cefuroxime axetil in various patient populations:
- One study highlighted its effectiveness as part of a sequential therapy regimen for hospitalized patients with lower respiratory tract infections, showing comparable outcomes to traditional intravenous therapies .
- Research on bioadhesive nanoparticles loaded with cefuroxime axetil demonstrated prolonged retention in the middle ear, indicating potential for enhanced treatment of otitis media through local administration .
Mechanism of Action
Cefuroxime Axetil-d3 exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, preventing the final transpeptidation step of peptidoglycan synthesis. This inhibition leads to the weakening and eventual lysis of the bacterial cell wall, resulting in bacterial death.
Comparison with Similar Compounds
Comparison with Non-Deuterated Cefuroxime Axetil
Structural and Analytical Differences
- Molecular Weight and Stability: The deuterium substitution increases the molecular weight by ~3 atomic mass units, which is critical for distinguishing it from the non-deuterated form in MS-based assays.
- Analytical Applications : Studies using UHPLC-DAD (Ultra-High-Performance Liquid Chromatography with Diode Array Detection) and MDSC (Modulated Differential Scanning Calorimetry) have highlighted the role of deuterated analogs in quantifying polymorphic impurities (e.g., amorphous content in crystalline drug substances) and diastereoisomers . For instance, MDSC detected a glass transition temperature (Tg) of ~74.8°C for amorphous Cefuroxime Axetil, with deuterated forms aiding in calibration .
Physicochemical Properties
- Dissolution Behavior: Generic formulations of non-deuterated Cefuroxime Axetil show variability in dissolution rates across different media (pH 1.2 to 6.8), impacting bioavailability.
- Polymorphism : Both amorphous and crystalline forms of Cefuroxime Axetil have been characterized, with deuterated analogs assisting in detecting low-level amorphous content (<5%) in crystalline batches .
Comparison with Other Cephalosporin Prodrugs
Cefuroxime Pivoxetil
- Structural Differences : Unlike the 1-acetoxyethyl ester group in Cefuroxime Axetil, Cefuroxime Pivoxetil contains a pivaloyloxymethyl ester . This structural variation influences hydrolysis rates and bioavailability .
- Pharmacokinetics : Both prodrugs hydrolyze to active cefuroxime in the intestine, but their ester groups affect absorption. Cefuroxime Axetil achieves a bioavailability of 35–45% when taken with food, comparable to pivoxetil .
- Therapeutic Efficacy : In docking studies against SARS-CoV-2 main protease, Cefuroxime Axetil and Pivoxetil showed high binding scores (-7.4 to -7.3 kcal/mol), though pivoxetil exhibited better free energy profiles in molecular dynamics simulations .
Second-Generation Cephalosporins
- Cefamandole: Cefuroxime Axetil demonstrates superior resistance to β-lactamases due to its Z-methoxyimino moiety at the C-7 position, whereas cefamandole is more susceptible to enzymatic degradation .
- Cefaclor : Clinical trials show Cefuroxime Axetil has higher cure rates (70–100%) for respiratory infections compared to cefaclor (60–85%), attributed to broader Gram-negative coverage .
Role in Analytical Chemistry vs. Other Deuterated Standards
Cefuroxime Axetil-d3 is part of a broader class of deuterated internal standards (e.g., deuterated acetaminophen, ibuprofen) used to enhance analytical precision. Its primary advantage lies in its structural congruence with the parent drug, minimizing matrix effects in LC-MS/MS workflows. For example, in UHPLC-DAD assays, deuterated standards enable accurate quantification of polymorphic impurities at concentrations as low as 0.1% .
Comparative Bioavailability and Pharmacokinetics (Parent Drug)
- Food Effect: The absolute bioavailability of non-deuterated Cefuroxime Axetil increases from 32–35% (fasting) to 41–45% (postprandial), a critical consideration for dosing .
- Therapeutic Equivalence : In upper respiratory infections, Cefuroxime Axetil (250 mg twice daily) demonstrated a 97% clinical success rate , comparable to amoxicillin/clavulanic acid (98%) but with fewer gastrointestinal side effects (7% vs. 12%) .
Biological Activity
Cefuroxime Axetil-d3 is a deuterated form of cefuroxime axetil, a second-generation cephalosporin antibiotic. This compound exhibits broad-spectrum antibacterial activity and is particularly effective against various gram-positive and gram-negative bacteria. The biological activity of this compound can be understood through its pharmacokinetics, mechanisms of action, clinical efficacy, and safety profile.
This compound functions as a prodrug that is rapidly converted to cefuroxime upon administration. Its mechanism of action involves the inhibition of bacterial cell wall synthesis. Specifically, it binds to penicillin-binding proteins (PBPs) located in the bacterial cell wall, disrupting the final stages of peptidoglycan synthesis, leading to cell lysis and death. This mechanism is characteristic of beta-lactam antibiotics and contributes to its effectiveness against a range of pathogens, including:
- Gram-positive bacteria : Staphylococcus aureus, Streptococcus pneumoniae, Streptococcus pyogenes
- Gram-negative bacteria : Escherichia coli, Haemophilus influenzae (including beta-lactamase-producing strains), Neisseria gonorrhoeae .
Pharmacokinetics
The pharmacokinetics of this compound have been studied in various populations, demonstrating variability in absorption and bioavailability:
- Absorption : The bioavailability increases significantly when taken with food, from approximately 37% to 52% . Studies have shown that the peak plasma concentrations occur between 90 to 120 minutes post-administration .
- Distribution : Cefuroxime is about 50% protein-bound in serum .
- Metabolism : The axetil moiety is metabolized into acetaldehyde and acetic acid .
- Elimination : The half-life of cefuroxime is approximately 1.4 hours, with most of the drug excreted unchanged via urine .
Clinical Efficacy
This compound has been evaluated in multiple clinical settings:
- Respiratory Infections : In a clinical trial involving children with lower respiratory tract infections, cefuroxime axetil was administered at doses ranging from 15 to 32 mg/kg/day. Six infections were classified as cured, while seven showed improvement .
- Comparative Studies : It has been shown to be at least as effective as phenoxymethylpenicillin for treating group A beta-haemolytic streptococcal infections . Furthermore, studies indicate that cefuroxime axetil's efficacy is comparable to that of amoxicillin/clavulanic acid in treating upper and lower respiratory tract infections .
Table 1: Summary of Clinical Trials Involving Cefuroxime Axetil
| Study Type | Population | Dosage Range | Outcomes |
|---|---|---|---|
| Clinical Trial | Children (N=12) | 15-32 mg/kg/day | 6 cured, 7 improved |
| Comparative Efficacy Study | Adults with UTI | Varied | Comparable cure rates |
| Sequential Therapy Evaluation | Hospitalized Patients | IV followed by oral | Effective as other therapies |
Safety Profile
This compound generally has a favorable safety profile. The most commonly reported adverse effects include gastrointestinal disturbances such as diarrhea and nausea. Serious adverse effects are rare but can include antibiotic-associated colitis .
Case Studies
A notable case study reported an oral eruption associated with cefuroxime axetil in a 47-year-old male patient, highlighting the potential for dermatological reactions . This underscores the importance of monitoring for adverse effects during treatment.
Q & A
Basic Research Questions
Q. What methods are effective in enhancing the aqueous solubility of Cefuroxime Axetil-d3 for oral formulations?
- Methodological Answer : Solubility enhancement strategies include solid dispersions (e.g., solvent evaporation with polymers like Poloxamer 188 or microcrystalline cellulose), nanosuspensions (prepared via antisolvent precipitation and ultrasonication), and cyclodextrin inclusion complexes (e.g., hydroxypropyl-β-cyclodextrin). These methods reduce crystallinity, increase surface area, and improve dissolution kinetics. Analytical techniques such as XRD and DSC confirm amorphous conversion .
Q. What analytical techniques confirm the structural integrity of this compound in novel formulations?
- Methodological Answer : Fourier-transform infrared spectroscopy (FTIR) ensures no chemical incompatibilities between drug and excipients. X-ray diffraction (XRD) and differential scanning calorimetry (DSC) verify amorphous conversion or crystalline structure retention. Dissolution profiles are evaluated using USP apparatus, and particle size is measured via dynamic light scattering .
Q. What pharmacokinetic parameters are critical for bioequivalence studies of this compound?
- Methodological Answer : Key parameters include AUC (area under the curve), Cmax (maximum plasma concentration), and Tmax (time to reach Cmax). Studies typically employ crossover designs in healthy volunteers, with HPLC-UV or LC-MS for plasma concentration analysis. Food effects and co-administration with probenecid must be controlled due to altered bioavailability .
Q. How should safety protocols be adapted for handling this compound in laboratory settings?
- Methodological Answer : Use PPE (gloves, lab coats, respirators for dust control), avoid inhalation/ingestion, and store in airtight containers at controlled temperatures. Safety data sheets (SDS) recommend emergency measures for skin/eye contact and proper waste disposal. Stability studies under varying pH and temperature conditions are advised .
Advanced Research Questions
Q. How can factorial design optimize nanosuspension formulation parameters for this compound?
- Methodological Answer : A 3² factorial design evaluates factors like stirring speed (X₁) and stabilizer concentration (X₂) on responses such as particle size (Y₁) and entrapment efficiency (Y₂). Response surface methodology (RSM) identifies optimal conditions, validated via in vitro dissolution and in vivo bioavailability studies (e.g., 10.98-fold bioavailability improvement in animal models) .
Q. What computational strategies improve cyclodextrin carrier selection for this compound?
- Methodological Answer : Molecular docking and molecular mechanics/generalized Born surface area (MM/GBSA) simulations predict binding affinities between this compound and cyclodextrins. Hydroxypropyl-β-cyclodextrin (HPβCD) is prioritized based on thermodynamic stability, validated experimentally via dissolution and MIC (minimal inhibitory concentration) assays showing 4-fold antimicrobial efficacy enhancement .
Q. How can contradictions in bioavailability data between formulations be resolved?
- Methodological Answer : Discrepancies (e.g., 10.98-fold improvement in nanosuspensions vs. generic vs. branded tablet bioequivalence) are analyzed by controlling variables like particle size, food intake, and excipient interactions. Physiologically based pharmacokinetic (PBPK) modeling reconciles in vitro-in vivo correlations (IVIVC) by accounting for gastrointestinal pH and transit times .
Q. What in vitro/in vivo models validate antimicrobial efficacy of this compound formulations?
- Methodological Answer : In vitro MIC assays against Gram-positive/negative bacteria (e.g., Haemophilus influenzae) assess potency. In vivo efficacy is tested in infection models (e.g., murine sepsis) with pharmacokinetic/pharmacodynamic (PK/PD) indices (e.g., %T > MIC). Clinical trials for early Lyme disease demonstrate cure rates comparable to doxycycline .
Q. How do deuterium isotopes in this compound impact metabolic stability and analytical quantification?
- Methodological Answer : Deuterium substitution at specific positions (e.g., methoxy-d₃ group) reduces metabolic degradation by cytochrome P450 enzymes, extending half-life. LC-MS/MS with deuterated internal standards (e.g., this compound itself) improves quantification accuracy in pharmacokinetic studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
